molecular formula C15H16S2 B14421875 2-[(Naphthalen-1-yl)methyl]-1,3-dithiane CAS No. 83313-28-4

2-[(Naphthalen-1-yl)methyl]-1,3-dithiane

Cat. No.: B14421875
CAS No.: 83313-28-4
M. Wt: 260.4 g/mol
InChI Key: MCLXNQMRSKUPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Naphthalen-1-yl)methyl]-1,3-dithiane is an organic compound that belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound features a naphthalene moiety attached to a 1,3-dithiane ring via a methylene bridge. Dithianes are known for their utility in organic synthesis, particularly as protecting groups for carbonyl compounds and as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-yl)methyl]-1,3-dithiane typically involves the reaction of naphthalen-1-ylmethanol with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. Commonly used acid catalysts include hydrochloric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yl)methyl]-1,3-dithiane undergoes various types of chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can

Properties

CAS No.

83313-28-4

Molecular Formula

C15H16S2

Molecular Weight

260.4 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-1,3-dithiane

InChI

InChI=1S/C15H16S2/c1-2-8-14-12(5-1)6-3-7-13(14)11-15-16-9-4-10-17-15/h1-3,5-8,15H,4,9-11H2

InChI Key

MCLXNQMRSKUPEN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.